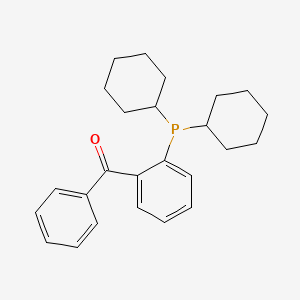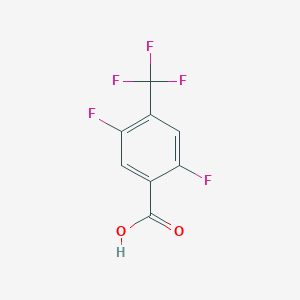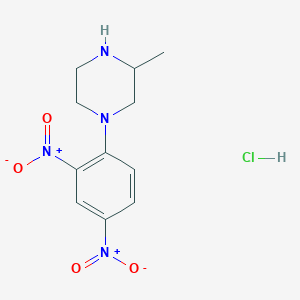![molecular formula C11H13N3 B1465141 [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine CAS No. 1178272-15-5](/img/structure/B1465141.png)
[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine
Descripción general
Descripción
“[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine” is a chemical compound with a molecular weight of 187.24 . It is also known as “(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine” and is typically stored at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine”, can be achieved through various strategies . One common method involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane .Molecular Structure Analysis
The molecular structure of “[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine” consists of a pyrazole ring attached to a phenyl ring via a methanamine group . The InChI code for this compound is "1S/C11H13N3/c1-14-8-10(7-13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3" .Aplicaciones Científicas De Investigación
Ambient-Temperature Synthesis
A novel synthesis method for related compounds, specifically involving pyrazolyl and pyridinyl groups, was developed at ambient temperatures. This approach utilizes condensation reactions between specific amines and aldehydes in methanol, highlighting an efficient synthesis route with high yields and straightforward procedures. Such methods are significant for the development of chemical entities with potential pharmacological applications (Becerra, Cobo, & Castillo, 2021).
Alzheimer's Disease Treatment
Derivatives of pyrazole have been synthesized and tested for their ability to inhibit acetylcholinesterase and monoamine oxidase, enzymes implicated in Alzheimer's disease. Certain derivatives showed potent inhibitory activity, suggesting a potential for therapeutic application in treating neurodegenerative diseases (Kumar et al., 2013).
Coordination Chemistry and Polymerization
Research into pyrazolylmethanamine derivatives has extended into coordination chemistry, producing novel cobalt(II) complexes. These studies reveal how variations in the substitution group affect complex geometry and polymerization activities, offering insights into material science and catalysis (Choi et al., 2015).
Antimicrobial Activity
Compounds incorporating the pyrazole moiety have been evaluated for their antimicrobial properties. Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, indicating their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).
Synthesis and Characterization of Pyrazole Derivatives
The synthesis of 3-phenyl-1H-pyrazole derivatives has been optimized, producing compounds that serve as intermediates for biologically active molecules. This research underlines the importance of pyrazole derivatives in medicinal chemistry, especially in cancer therapy (Liu, Xu, & Xiong, 2017).
Safety And Hazards
Direcciones Futuras
Pyrazole derivatives, including “[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on exploring these applications further, particularly in the field of medicinal chemistry where pyrazole derivatives are known to exhibit various biological activities .
Propiedades
IUPAC Name |
[2-(1-methylpyrazol-4-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-8-10(7-13-14)11-5-3-2-4-9(11)6-12/h2-5,7-8H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHNYBIVNRFWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



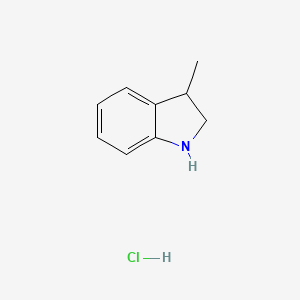
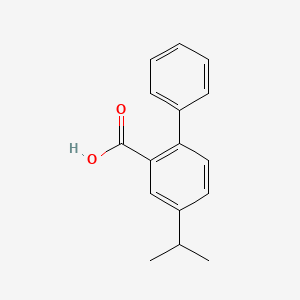
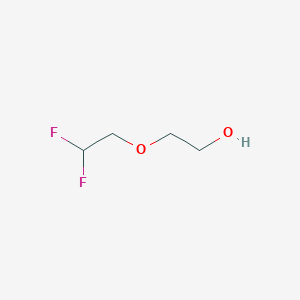
![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465066.png)
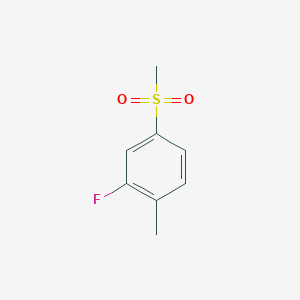
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)
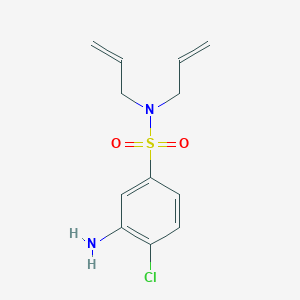
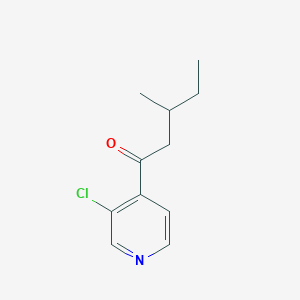
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)
